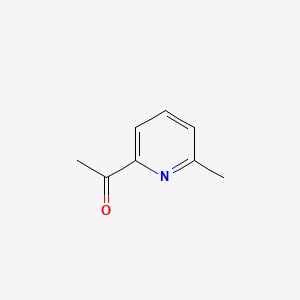

2-Acetyl-6-methylpyridine

Overview

Description

2-Acetyl-6-methylpyridine: is an organic compound with the molecular formula C8H9NO . It is a derivative of pyridine, characterized by the presence of an acetyl group at the second position and a methyl group at the sixth position of the pyridine ring. This compound is known for its distinctive odor and is used in various applications, including flavoring agents and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetyl-6-methylpyridine can be synthesized through several methods. One common method involves the reaction of 2-methylpyridine with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and efficiency. The reaction mixture is continuously stirred and maintained at a controlled temperature to ensure complete conversion of the starting materials. The product is then separated and purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Claisen-Schmidt Condensation

This reaction forms α,β-unsaturated ketones (chalcones) through base-catalyzed condensation with aromatic aldehydes. A study demonstrated the synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(6-methylpyridin-2-yl)prop-2-en-1-one using 2-acetyl-6-methylpyridine and 4-(dimethylamino)benzaldehyde .

Reaction Conditions :

-

NaOH in ethanol/water

-

Room temperature, 12-hour stirring

Key Data :

| Aldehyde | Product Yield | Characterization (¹H NMR) Highlights |

|---|---|---|

| 4-(Dimethylamino)benzaldehyde | 55% | δ 8.08 (d, J = 15.6 Hz, HC=CH-Ph), 7.96 (d, pyridine-H), 2.68 (s, CH₃) |

| 4-Bromobenzaldehyde | 62% | δ 7.95 (d, J = 8.0 Hz, aromatic), 2.55 (s, CH₃) |

This method enables the introduction of diverse aryl groups at the β-position of the acetyl moiety .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions:

| Position | Reactivity Profile | Example Reaction |

|---|---|---|

| 4 | Activated by methyl group (ortho/para-directing) | Nitration, halogenation |

| 3 | Deactivated by acetyl group (meta-directing) | Limited reactivity observed |

Experimental studies on similar compounds show bromination occurs preferentially at the 4-position when both methyl and acetyl groups are present .

Cross-Coupling Reactions

The methyl and acetyl substituents enable regioselective functionalization via modern catalytic methods:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, (o-tolyl)₃P, aryl boronic acids | Biaryl formation at C4 position |

| Alkylation | Titanacyclopropanes, electrophiles | C2-H functionalization |

For example, 2-alkylpyridines are synthesized via B-alkyl Suzuki cross-coupling of pyridyl ammonium salts .

Oxidation and Reduction

-

Oxidation : The acetyl group resists further oxidation under mild conditions but forms carboxylic acids with strong oxidizers like KMnO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acetyl group to a hydroxymethyl group while preserving the pyridine ring .

Comparative Reactivity Table

| Reaction Type | Key Feature | Functional Group Involvement |

|---|---|---|

| Condensation | Chalcone formation | Acetyl carbonyl |

| Electrophilic substitution | Position-selective ring modification | Pyridine ring |

| Cross-coupling | Regiocontrol via transition metal catalysis | C-H bonds |

These reactions highlight this compound’s versatility in synthesizing pharmaceuticals, agrochemicals, and ligands for coordination chemistry. Recent advances in visible-light-mediated cyclization and metal-free protocols further expand its synthetic utility .

Scientific Research Applications

Organic Synthesis

2-Acetyl-6-methylpyridine acts as a key intermediate in the synthesis of various heterocyclic compounds. Its derivatives are utilized to create more complex structures that are essential in drug development. For instance, it has been employed in synthesizing oligo-2,6-pyridines, which have potential applications in medicinal chemistry .

Pharmaceutical Development

The compound is noted for its role in developing pharmaceutical agents. Research indicates that derivatives of this compound exhibit biological activities, including antimicrobial and anticancer properties. For example, studies have shown that certain derivatives can inhibit specific cancer cell lines, making them candidates for further drug development .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various this compound derivatives against common pathogens. Results indicated that some derivatives displayed significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents .

Case Study 2: Anticancer Properties

Research has demonstrated that specific derivatives of this compound can induce apoptosis in cancer cells. In vitro studies revealed that these compounds could effectively reduce cell viability in several cancer cell lines, highlighting their potential for therapeutic applications .

Data Tables

Safety and Environmental Impact

While this compound is useful in various applications, it is essential to consider its safety profile. The compound can cause irritation to skin and eyes and may pose respiratory hazards upon inhalation. Its environmental persistence suggests careful handling and disposal practices are necessary to mitigate ecological risks .

Mechanism of Action

The mechanism of action of 2-acetyl-6-methylpyridine depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can alter the electronic properties of the metal ion, leading to changes in reactivity and biological activity.

In medicinal chemistry, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, to exert their therapeutic effects. The exact pathways and targets vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

2-Acetylpyridine: Lacks the methyl group at the sixth position, resulting in different chemical and physical properties.

2-Acetyl-4-methylpyridine: Has the methyl group at the fourth position instead of the sixth, leading to variations in reactivity and applications.

6-Methylpyridine-2-carboxaldehyde: Contains an aldehyde group instead of an acetyl group, which significantly alters its chemical behavior.

Uniqueness: 2-Acetyl-6-methylpyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both the acetyl and methyl groups on the pyridine ring influences its interactions with other molecules and its overall stability.

Biological Activity

2-Acetyl-6-methylpyridine (C8H9NO) is an organic compound belonging to the class of aryl alkyl ketones. It is recognized for its diverse biological activities and potential applications in various fields, including biochemistry, pharmacology, and food science. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.

This compound has a molecular weight of 149.16 g/mol and features a pyridine ring substituted with both an acetyl group and a methyl group. Its structural formula is depicted below:

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, notably cytochrome P450 enzymes, which are crucial in the metabolism of both xenobiotics and endogenous compounds. This interaction suggests a role in drug metabolism and detoxification processes .

Cellular Effects

The compound influences several cellular processes, including:

- Cell Signaling Pathways : It has been shown to affect oxidative stress responses, potentially enhancing cellular defenses against oxidative damage.

- Gene Expression : this compound interacts with the nuclear factor erythroid 2–related factor 2 (Nrf2), a key transcription factor that regulates antioxidant protein expression.

The mechanisms through which this compound exerts its biological effects include:

- Binding to Biomolecules : The compound can bind to specific proteins and enzymes, altering their structure and function.

- Metabolic Pathways : It is primarily metabolized by cytochrome P450 enzymes into various metabolites that may also possess biological activity .

Dosage Effects

Studies in animal models have demonstrated that the effects of this compound vary significantly with dosage:

- Low Doses : Associated with beneficial effects such as enhanced antioxidant defenses.

- High Doses : Potentially toxic effects have been observed, necessitating careful dosage considerations in therapeutic applications.

Research Findings and Case Studies

Several studies highlight the biological activity of this compound:

- Antioxidant Activity : A study demonstrated that this compound enhances the expression of antioxidant enzymes in cell cultures exposed to oxidative stress, indicating its potential as a protective agent against cellular damage.

- Antimicrobial Properties : Derivatives of this compound have shown promise in antimicrobial assays against various pathogens, suggesting its potential application in developing new antimicrobial agents.

- Food Science Applications : The presence of this compound has been detected in coffee products, where it contributes to flavor profiles. Its detection could serve as a biomarker for certain food consumption patterns .

Comparative Analysis with Similar Compounds

A comparison with related compounds provides insight into the unique properties of this compound:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Acetylpyridine | Lacks methyl group at position six | Different metabolic pathways |

| 2-Acetyl-4-methylpyridine | Methyl group at position four | Variations in reactivity |

| 6-Methylpyridine-2-carboxaldehyde | Contains an aldehyde group instead of acetyl | Altered chemical behavior |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-acetyl-6-methylpyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation of 6-methylpyridine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters for optimization include:

- Temperature : Reactions are often conducted under reflux (80–100°C) to ensure sufficient activation energy.

- Catalyst Loading : Excess AlCl₃ (1.5–2.0 equivalents) improves electrophilic substitution efficiency.

- Solvent Choice : Dichloromethane or nitrobenzene enhances solubility of aromatic intermediates .

For purification, column chromatography using silica gel with ethyl acetate/hexane (1:4) is recommended. Yields typically range from 60–75%, with impurities identified via GC-MS .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?

Methodological Answer: Critical characterization methods include:

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) reveals diagnostic peaks: δ 2.55 (s, 3H, CH₃), δ 8.10–7.40 (m, 3H, pyridine ring) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 136.1, with fragmentation patterns confirming the acetyl group .

- Melting Point : Reported as 84–86°C (DSC), though impurities may broaden the range .

- IR Spectroscopy : Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1580 cm⁻¹ (C=N pyridine) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to volatile byproducts (e.g., HCl gas during synthesis).

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .

- Toxicity Data : Limited acute toxicity data exist; assume chronic exposure risks and avoid inhalation of dust .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what structural insights can be derived from such complexes?

Methodological Answer: The compound acts as a bidentate ligand via the pyridine nitrogen and carbonyl oxygen. For example, copper(II) complexes exhibit square-planar geometry, confirmed by X-ray crystallography and magnetic susceptibility measurements (μeff ≈ 1.7 BM). Key findings:

- EPR Spectroscopy : Axial symmetry parameters (g∥ = 2.20, g⊥ = 2.06) indicate d⁹ configuration .

- Thermogravimetric Analysis (TGA) : Decomposition above 200°C suggests thermal stability in coordination polymers .

Contradictions in stability constants (log β values) across studies may arise from solvent polarity effects .

Q. What role does this compound play in inhibiting protein kinases, and how can its stereoelectronic effects be modeled computationally?

Methodological Answer: The acetyl group sterically blocks ATP-binding pockets in kinases (e.g., EGFR). Methodological approaches include:

- Docking Simulations : Use AutoDock Vina with PDB ID 1M17 to predict binding affinity (ΔG ≈ -8.2 kcal/mol) .

- DFT Calculations : HOMO-LUMO gaps (~4.1 eV) correlate with nucleophilic attack resistance at the carbonyl group .

Experimental IC₅₀ values vary (e.g., 12 μM vs. 25 μM in kinase assays), possibly due to protonation state differences in vitro .

Q. How can researchers resolve contradictions in reported ecotoxicological data for this compound?

Methodological Answer:

- PBT Assessment : Use OECD Test Guideline 305 to measure bioaccumulation in Daphnia magna.

- Degradation Studies : Perform HPLC-MS to track hydrolysis products (e.g., 6-methylpyridine-2-carboxylic acid) under UV light (λ = 254 nm) .

Discrepancies in persistence (e.g., half-life of 5 vs. 20 days) may stem from pH-dependent degradation pathways .

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQMUQPPAYCAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219528 | |

| Record name | Ketone, methyl 6-methyl-2-pyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6940-57-4 | |

| Record name | 1-(6-Methyl-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-6-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6940-57-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketone, methyl 6-methyl-2-pyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-methylpyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-6-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWB2JUD65K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetyl-6-methylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.